molecular formula C15H14Cl2N2O B11172843 N,N'-Bis(3-chloro-2-methylphenyl)urea

N,N'-Bis(3-chloro-2-methylphenyl)urea

Cat. No.: B11172843
M. Wt: 309.2 g/mol
InChI Key: LBQBQPFLWWVOMO-UHFFFAOYSA-N
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Description

1,3-Bis(3-chloro-2-methylphenyl)urea is an organic compound with the molecular formula C15H14Cl2N2O It is characterized by the presence of two 3-chloro-2-methylphenyl groups attached to a central urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-bis(3-chloro-2-methylphenyl)urea typically involves the reaction of 3-chloro-2-methylaniline with phosgene or a phosgene substitute, such as triphosgene, in the presence of a base like pyridine. The reaction proceeds through the formation of an isocyanate intermediate, which subsequently reacts with another molecule of 3-chloro-2-methylaniline to form the desired urea derivative .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing the production of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(3-chloro-2-methylphenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,3-bis(3-chloro-2-methylphenyl)urea involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can disrupt various biological processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Uniqueness: 1,3-Bis(3-chloro-2-methylphenyl)urea is unique due to the specific positioning of the chloro and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different binding affinities and selectivities compared to similar compounds .

Conclusion

1,3-Bis(3-chloro-2-methylphenyl)urea is a compound with diverse applications in scientific research and industry Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the study of enzyme inhibition

Properties

Molecular Formula

C15H14Cl2N2O

Molecular Weight

309.2 g/mol

IUPAC Name

1,3-bis(3-chloro-2-methylphenyl)urea

InChI

InChI=1S/C15H14Cl2N2O/c1-9-11(16)5-3-7-13(9)18-15(20)19-14-8-4-6-12(17)10(14)2/h3-8H,1-2H3,(H2,18,19,20)

InChI Key

LBQBQPFLWWVOMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2=C(C(=CC=C2)Cl)C

Origin of Product

United States

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